Bis(cyclopropylmethyl)amine
Overview
Description
Bis(cyclopropylmethyl)amine is a chemical compound with the molecular formula C8H15N . It is a derivative of cyclopropylamine, which is an organic compound containing a cyclopropyl group attached to an amine functional group .
Molecular Structure Analysis
The molecular structure of Bis(cyclopropylmethyl)amine is characterized by two cyclopropylmethyl groups attached to a central nitrogen atom . The exact structure details are not available in the current resources.Physical And Chemical Properties Analysis
Bis(cyclopropylmethyl)amine hydrochloride, a related compound, is a powder with a molecular weight of 161.67 . The specific physical and chemical properties of Bis(cyclopropylmethyl)amine are not detailed in the available resources.Scientific Research Applications
Intramolecular Amination and Cyclopropane Derivatives
Research on bis(cyclopropylmethyl)amine and related structures has demonstrated its utility in the synthesis of complex organic compounds through intramolecular amination processes. Skvorcova, Grigorjeva, and Jirgensons (2017) explored the generation of 1-amino-1-hydroxymethylcyclobutane derivatives via intramolecular amination of nonclassical cyclopropylmethyl cation, highlighting the versatility of cyclopropane derivatives in organic synthesis (Skvorcova, Grigorjeva, & Jirgensons, 2017). This work emphasizes the strategic manipulation of cyclopropane substrates to access structurally complex and functionalized molecules, demonstrating the chemical utility of such frameworks in the generation of novel compounds with potential application in various fields, including pharmaceuticals and materials science.
Catalysis and Ligand Design
The utility of cyclopropylmethylamine derivatives extends into catalysis, particularly in the development of new ligands for transition metal complexes. For example, Zweifel et al. (2009) reported on the synthesis of chiral [Bis(olefin)amine]rhodium(I) complexes, showcasing their application in transfer hydrogenation reactions (Zweifel, Scheschkewitz, Ott, Vogt, & Grützmacher, 2009). These complexes represent a novel class of catalysts with significant potential for the efficient synthesis of chiral molecules, a key challenge in organic chemistry and pharmaceutical manufacturing.
Biomedical Applications
On the biomedical front, Poly(amido-amine)s (PAAs), which are related to bis(cyclopropylmethyl)amine through their backbone structure and synthesis involving primary or secondary amines, have been extensively studied for their biomedical applications. Ferruti, Marchisio, and Duncan (2002) discussed the synthesis, characterization, and various applications of PAAs, highlighting their potential in drug delivery systems, tissue engineering, and as biocompatible materials (Ferruti, Marchisio, & Duncan, 2002). The ability to tailor the properties of PAAs through chemical modification makes them particularly attractive for creating new materials that meet specific biomedical needs.
Photopolymerization Reactivity
In the field of materials science, bis(cyclopropylmethyl)amine and its derivatives have been investigated for their photopolymerization reactivity. Catel, Fischer, Fässler, and Moszner (2016) studied the use of bis(4-methoxybenzoyl)diethylgermane for the photopolymerization of vinylcyclopropanes, demonstrating enhanced reactivity over traditional systems (Catel, Fischer, Fässler, & Moszner, 2016). This research illustrates the potential for developing new photoinitiating systems for advanced polymerization techniques, which are crucial for the fabrication of high-performance materials with diverse applications.
Hydrogen-Bond Donor Catalyst
Lastly, the role of cyclopropylmethylamine derivatives as hydrogen-bond donor catalysts in organic transformations has been explored. Ranga et al. (2021) highlighted the use of bis(amino)cyclopropenium ion as a catalyst in conjugate addition reactions, showcasing the utility of cyclopropylmethylamine derivatives in facilitating organic reactions through non-covalent interactions (Ranga, Ahmad, Nager, Rana, & Vijaya Anand, 2021). This approach opens new avenues for the development of catalysts that operate under mild conditions and offer high selectivity, which is beneficial for the synthesis of complex organic molecules.
properties
IUPAC Name |
1-cyclopropyl-N-(cyclopropylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-7(1)5-9-6-8-3-4-8/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHWCHOEOKIPLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclopropylmethyl)amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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